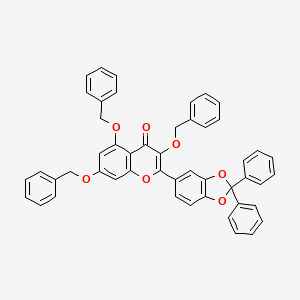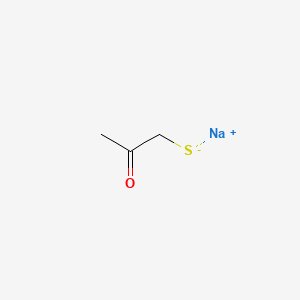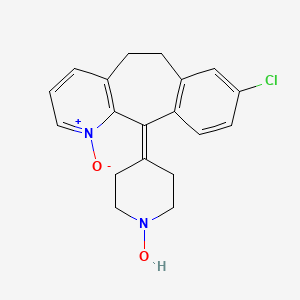
11-(N-Hydroxy) Loratadine 1-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(N-Hydroxy) Loratadine 1-Oxide is a derivative of loratadine, a nonsedating-type histamine H1-receptor antagonist commonly used to treat allergies . The compound has the molecular formula C19H19ClN2O2 and a molecular weight of 342.82 . It is one of the impurities formed during the synthesis of loratadine .
Méthodes De Préparation
The synthesis of 11-(N-Hydroxy) Loratadine 1-Oxide involves the hydroxylation of loratadine. The reaction typically requires specific conditions, including the presence of a hydroxylating agent and controlled temperature .
Analyse Des Réactions Chimiques
11-(N-Hydroxy) Loratadine 1-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to loratadine under specific conditions.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
11-(N-Hydroxy) Loratadine 1-Oxide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 11-(N-Hydroxy) Loratadine 1-Oxide is similar to that of loratadine. It acts as an antagonist of the histamine H1-receptor, blocking the action of histamine and thereby reducing allergic symptoms . The compound may also interact with other molecular targets and pathways involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
11-(N-Hydroxy) Loratadine 1-Oxide is unique compared to other similar compounds due to its specific structure and formation as an impurity of loratadine. Similar compounds include:
Desloratadine: A major metabolite of loratadine with antihistamine activity.
Loratadine: The parent compound used to treat allergies.
Other loratadine impurities: Various other impurities formed during the synthesis of loratadine.
These compounds share similar antihistamine properties but differ in their chemical structures and specific biological activities.
Propriétés
Formule moléculaire |
C19H19ClN2O2 |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22(24)19(14)18(17)13-7-10-21(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2 |
Clé InChI |
XLADMSXFOWEOIF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=[N+]4[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


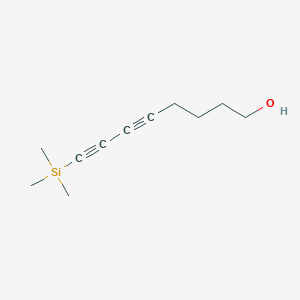
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
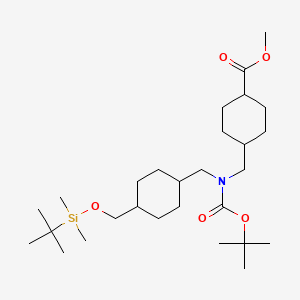
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
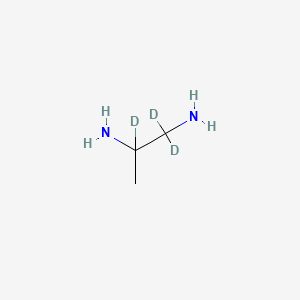
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
